![molecular formula C16H19N3O2S B2616356 N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034498-47-8](/img/structure/B2616356.png)
N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Description
N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Chemical Synthesis and Reactivity
Doubly dearomatising intramolecular coupling of isonicotinamides with N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents has been explored, leading to spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised. This highlights the versatility of such compounds in synthetic chemistry for creating complex structures Brice & Clayden, 2009.
Coordination Chemistry and Biological Activity
The synthesis, crystal structure, characterization, and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and complexes with N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide have been reported, revealing the diverse coordination chemistry and potential for application in the biological field, including antimicrobial activities Jeragh, Ali, & El-asmy, 2015.
Molecular Isomerisation in Complexes
A study on pyridyl to amido and amido to pyridyl isomerisation in an isonicotinamide complex of ruthenium(III) demonstrated the dynamic nature of ligand coordination, which could be relevant in catalysis and the design of responsive materials Chatterjee & Bajaj, 1995.
Crystal Engineering and Pharmaceutical Cocrystals
The novel carboxamide-pyridine N-oxide heterosynthon for crystal engineering has been used to assemble isonicotinamide N-oxide in a triple helix architecture and to synthesize cocrystals of barbiturate drugs, showing promise in pharmaceutical development and materials science Reddy, Babu, & Nangia, 2006.
properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(18-6-9-19-7-1-2-8-19)13-3-5-17-15(11-13)21-14-4-10-22-12-14/h1-3,5,7-8,11,14H,4,6,9-10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSBFBPRLQKFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide |
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